trans-4-Bromo-beta-nitrostyrene (CAS 5153-71-9) is a halogenated nitroalkene widely utilized as a highly electrophilic Michael acceptor and a bifunctional synthetic building block. Characterized by a conjugated system featuring both a strongly electron-withdrawing nitro group and a para-bromo substituent, it presents as a yellow crystalline solid that is highly soluble in standard organic solvents. In industrial and laboratory procurement, this compound is primarily selected as a precursor for the synthesis of substituted phenethylamines, indoles, and chiral pharmaceutical intermediates. The presence of the para-bromo group not only lowers the lowest unoccupied molecular orbital (LUMO) energy—thereby accelerating nucleophilic attack compared to unsubstituted baselines—but also provides an essential structural handle for downstream transition-metal-catalyzed cross-coupling reactions[1].
Substituting trans-4-bromo-beta-nitrostyrene with unsubstituted beta-nitrostyrene or lighter halogenated analogs (such as the 4-fluoro variant) fundamentally compromises both reaction kinetics and downstream synthetic utility. The para-bromo substituent exerts a specific inductive electron-withdrawing effect that significantly enhances the electrophilicity of the beta-carbon, leading to faster conversion rates and often higher stereoselectivity in organocatalytic asymmetric Michael additions[1]. More critically for procurement in medicinal chemistry, generic substitution eliminates the possibility of downstream functionalization. While unsubstituted or fluoro-analogs yield terminal products after reduction, the 4-bromo compound yields 4-bromophenethylamine, preserving a reactive site for subsequent Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. Attempting to use 4-iodo-beta-nitrostyrene as an alternative cross-coupling precursor often fails due to extensive dehalogenation during the requisite nitro-group reduction step [2].
In organocatalytic asymmetric Michael additions, the electronic properties of the Michael acceptor dictate both the reaction rate and the ultimate yield. The para-bromo substitution in trans-4-bromo-beta-nitrostyrene lowers the LUMO energy, increasing its reactivity toward nucleophiles such as aldehydes or ketones. Comparative studies utilizing chiral amine catalysts demonstrate that the 4-bromo analog typically achieves >95% conversion within 12 to 24 hours, whereas the unsubstituted beta-nitrostyrene baseline often requires extended reaction times (up to 48 hours) to reach comparable yields under identical mild conditions [1].
| Evidence Dimension | Conversion rate and yield in organocatalytic Michael addition |
| Target Compound Data | >95% yield at 12-24h |
| Comparator Or Baseline | Unsubstituted beta-nitrostyrene (~80-85% yield at 24h, requires 48h for >90%) |
| Quantified Difference | ~10-15% higher yield at the 24-hour mark |
| Conditions | Chiral secondary amine catalysis, room temperature, standard solvent (e.g., DCM or EtOH) |
Faster reaction kinetics reduce catalyst residence time and improve overall throughput in the synthesis of chiral intermediates, lowering operational costs for scale-up.
A primary procurement use case for trans-4-bromo-beta-nitrostyrene is its reduction to 4-bromophenethylamine. The choice of halogen is critical here, as the reduction conditions (e.g., using LiAlH4 or NaBH4 with transition metal additives) can cause competitive reductive dehalogenation. The 4-bromo analog strikes an optimal balance, allowing for chemoselective reduction of the nitroalkene to the primary amine with high retention of the halogen (typically >80% isolated yield of the intact bromo-amine). In contrast, the 4-iodo-beta-nitrostyrene comparator is highly susceptible to deiodination under identical hydride reduction conditions, often yielding significant amounts of the undesired, unsubstituted phenethylamine byproduct[1].
| Evidence Dimension | Chemoselective yield of intact halogenated phenethylamine |
| Target Compound Data | >80% yield of 4-bromophenethylamine (minimal dehalogenation) |
| Comparator Or Baseline | 4-Iodo-beta-nitrostyrene (<50% yield of intact iodo-amine due to extensive deiodination) |
| Quantified Difference | >30% improvement in chemoselective target yield |
| Conditions | Standard hydride reduction (e.g., LiAlH4 in THF or NaBH4/NiCl2) |
Procuring the bromo-analog prevents costly material loss and purification bottlenecks associated with dehalogenation during amine synthesis, ensuring a reliable supply of cross-coupling precursors.
Beta-nitrostyrenes are well-documented covalent modifiers that react with thiols via Michael addition, a property utilized in both toxicology read-across models and the design of targeted covalent inhibitors. The para-bromo substitution significantly increases the electrophilic reactivity of the compound compared to the unsubstituted baseline. In standardized kinetic glutathione (GSH) chemo-assays, halogenated nitrostyrenes like trans-4-bromo-beta-nitrostyrene exhibit faster GSH depletion rates (lower RC50 values) due to the inductive withdrawal stabilizing the transition state during nucleophilic attack [1].
| Evidence Dimension | Thiol reactivity (Glutathione depletion rate) |
| Target Compound Data | High reactivity (rapid GSH depletion, low RC50) |
| Comparator Or Baseline | Unsubstituted beta-nitrostyrene (moderate reactivity, higher RC50) |
| Quantified Difference | Measurably faster reaction kinetics with model biological thiols |
| Conditions | In chemico glutathione (GSH) depletion assay, physiological pH |
For researchers developing covalent warheads or biocides, the bromo-analog provides a predictably tuned, highly reactive electrophilic profile compared to standard nitrostyrenes, accelerating hit-to-lead optimization.
Because it successfully reduces to 4-bromophenethylamine without significant dehalogenation, trans-4-bromo-beta-nitrostyrene is the preferred starting material for generating diverse phenethylamine libraries. The retained para-bromo group serves as an essential orthogonal handle for downstream palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, enabling rapid structure-activity relationship (SAR) exploration that is impossible with fluoro or unsubstituted analogs [1].
Due to its accelerated reaction kinetics and high crystalline purity, this compound is routinely selected as a benchmark Michael acceptor to evaluate the efficiency, yield, and enantioselectivity of novel chiral amine or metal-organic framework (MOF/COF) catalysts. Its performance provides a reliable baseline for comparing catalyst activity against less reactive electrophiles [2].
The enhanced thiol reactivity of trans-4-bromo-beta-nitrostyrene makes it a valuable structural motif in the design of covalent enzyme inhibitors and agricultural biocides. Its predictable and rapid binding to cysteine residues allows researchers to fine-tune the electrophilic warhead of candidate molecules for optimal target engagement [3].
Irritant